molecular formula C12H12N2O B2872741 (2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile CAS No. 2416218-37-4

(2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile

Cat. No. B2872741
CAS RN: 2416218-37-4
M. Wt: 200.241
InChI Key: RCETYMRVDTYILC-ZYHUDNBSSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include its physical appearance and other identifying characteristics .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, the type of reaction, and the conditions under which the reaction occurs .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. This can be determined using various spectroscopic methods and is often represented using structural formulas .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. This can include the types of reactions it undergoes, the products of those reactions, and the conditions under which the reactions occur .


Physical And Chemical Properties Analysis

This involves analyzing properties such as melting point, boiling point, solubility, optical activity, and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds similar to (2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile have been synthesized and analyzed for their structural characteristics. For instance, the synthesis, X-ray, and spectroscopic analysis of related nitrile compounds have been conducted to understand their structural features and optical properties, utilizing techniques such as IR, NMR, and UV-vis spectroscopy (Jukić et al., 2010). These methods can be applied to (2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile for detailed structural and optical characterization.

Chemical Reactivity and Synthesis Pathways

Research on the reactivity of structurally similar nitrile compounds includes studying their reactions under various conditions to produce novel derivatives. For example, the tandem Michael addition/imino-nitrile cyclization synthesis pathway has been explored to synthesize 2-amino-4-phenylpyridine-3-carbonitrile derivatives, revealing potential synthetic routes and reactivity profiles for related compounds (Dong et al., 2010).

Corrosion Inhibition

Some nitrile compounds exhibit significant corrosion inhibition properties, making them useful in protecting metals against corrosion. Investigations into heterocyclic derivatives, including pyrrole- and quinoline-based carbonitriles, have shown their effectiveness as corrosion inhibitors for various metals in acidic environments (Hameed et al., 2020; Singh et al., 2016). These studies could guide the application of (2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile as a corrosion inhibitor.

Photovoltaic and Optical Properties

The photovoltaic and optical properties of pyranoquinoline derivatives have been explored, indicating the potential of nitrile compounds in organic electronics and photodiode fabrication (Zeyada et al., 2016). These findings suggest avenues for investigating the electronic and optical applications of (2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile in advanced materials.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the molecular level to produce a certain effect .

Safety and Hazards

Safety and hazard information for a compound can typically be found in its Material Safety Data Sheet (MSDS). This includes information on toxicity, flammability, and proper handling and disposal procedures .

Future Directions

Future directions could involve potential applications of the compound, areas of research interest, and possible modifications to its structure to enhance its properties .

properties

IUPAC Name

(2S,3S)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-14-11(15)7-10(8-13)12(14)9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3/t10-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCETYMRVDTYILC-ZYHUDNBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@H](CC1=O)C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile

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